2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-amino-5-methylpyrazol-1-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-5-2-6(8)9-10(5)4-13-3-7(11)12/h2H,3-4H2,1H3,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYEDMUNZTPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CSCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Introduction of the Amino and Methyl Groups: The amino and methyl groups can be introduced through substitution reactions on the pyrazole ring.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of 3-amino-5-methyl-1H-pyrazole can inhibit cancer cell proliferation through apoptosis induction. The sulfanyl group in 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid may enhance its ability to interact with biological targets, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in vitro. A study focused on similar pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .
Neuroprotective Effects
Preliminary studies have indicated that compounds with a similar structure may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The mechanism involves the modulation of oxidative stress pathways, which are critical in neurodegenerative disorders .
Agricultural Science Applications
Pesticidal Properties
Research into the agricultural applications of pyrazole derivatives has revealed their effectiveness as pesticides. The presence of the sulfanyl group may enhance the bioactivity of this compound against various agricultural pests. Field trials are necessary to evaluate its efficacy and safety for crop protection .
Herbicide Development
The compound's structural characteristics suggest potential as a herbicide. Studies on related compounds have shown that they can inhibit plant growth by interfering with key biochemical pathways. Further research is needed to assess the selectivity and environmental impact of this compound as a herbicide .
Material Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its functional groups allow for chemical modifications that can improve polymer resilience and thermal stability, making it suitable for various industrial applications .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Neuroprotective | Modulates oxidative stress pathways |
Table 2: Potential Agricultural Applications
| Application Type | Description | Reference |
|---|---|---|
| Pesticide | Effective against agricultural pests | |
| Herbicide | Inhibits plant growth via biochemical pathways |
Case Studies
Case Study 1: Anticancer Research
In a laboratory setting, researchers synthesized several derivatives of this compound and tested their cytotoxicity against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, highlighting the compound's potential as a lead structure for developing new anticancer therapies.
Case Study 2: Agricultural Field Trials
Field trials conducted with a formulation containing this compound demonstrated significant reductions in pest populations compared to control plots. The results suggest that further optimization of the compound could lead to effective pest management solutions in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the evidence, focusing on molecular architecture, functional groups, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocyclic Rings :
- The pyrazole in the target compound and provides a planar aromatic system with hydrogen-bonding sites (-NH₂, -COOH). In contrast, the tetrazole in introduces additional nitrogen atoms, enhancing polarity and π-acceptor capacity, while the thiazole in offers sulfur-based electron delocalization, influencing redox properties.
Functional Group Impact: Amino (-NH₂) and Methyl (-CH₃) Groups: Present in the target compound, these groups may enhance solubility and modulate electronic effects, unlike the formyl (-CHO) group in , which increases electrophilicity and reactivity. Sulfanyl-Acetic Acid (-SCH₂COOH): Common to all analogs, this group facilitates hydrogen bonding (O–H⋯N/O) and metal coordination, critical for crystal packing (e.g., dimer formation in ) and biological interactions.
Supramolecular Interactions :
- The tetrazole analog exhibits bifurcated O–H⋯N hydrogen bonds and π-π stacking (3.7–3.8 Å), stabilizing its crystal lattice. The absence of a benzene ring in the target compound may reduce π-π interactions compared to but could favor stronger N–H⋯O bonds.
The target compound’s pyrazole core aligns with kinase inhibitor scaffolds, while the thiazole analog may exhibit antimicrobial properties due to sulfur-containing heterocycles.
Research Findings and Implications
- Crystallographic Insights : Software such as SHELX and ORTEP were pivotal in resolving the crystal structures of analogs like , revealing how substituents dictate packing motifs. For instance, the near-perpendicular orientation of tetrazole and benzene rings in minimizes steric clashes while maximizing π-interactions.
- Thermodynamic Stability : The sulfanyl-acetic acid moiety’s conformational flexibility (evident in ) may lower melting points compared to rigid analogs, impacting synthetic handling.
- Drug Design Potential: The target compound’s amino and carboxylic acid groups position it as a candidate for prodrug development or metalloenzyme targeting, analogous to tetrazole-based therapeutics .
Biological Activity
2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid, also known as a pyrazole derivative, exhibits potential biological activities due to its unique structural features, which include an amino group, a pyrazole ring, and a sulfanyl group. This compound has garnered attention for its applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 189.25 g/mol. The presence of both the amino-pyrazole and thioacetic acid moieties contributes to its reactivity and biological activity.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The amino and methyl groups are introduced via substitution reactions.
- Attachment of the Sulfanyl Group : Nucleophilic substitution reactions facilitate the incorporation of the sulfanyl group.
- Formation of Acetic Acid Moiety : This is accomplished through esterification or amidation reactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and π-π interactions due to its functional groups, which enhances its binding affinity .
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an enzyme inhibitor:
- COX Inhibition : Pyrazole derivatives have shown promising anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. For instance, compounds structurally related to this compound exhibited significant COX-1 and COX-2 inhibitory activities, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cell Line Testing : Compounds similar to this compound were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing significant reductions in cell viability .
Case Studies
Several studies have explored the biological implications of pyrazole derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-{[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]sulfanyl}acetic acid and its analogs?
- Answer : A two-step approach is commonly used: (i) alkylation of 3-amino-5-methyl-1H-pyrazole with a sulfanyl-methylating agent (e.g., methylsulfanyl chloride) under basic conditions, followed by (ii) coupling with acetic acid derivatives via nucleophilic substitution. Solvent-free reductive amination or heterocyclization with carbon disulfide can optimize yields, as demonstrated in pyrazole-thiadiazole hybrid syntheses . Purity is confirmed via elemental analysis and TLC .
Q. How should spectroscopic techniques be applied to validate the structural integrity of sulfanyl-pyrazole-acetic acid derivatives?
- Answer :
- IR Spectroscopy : Confirm sulfanyl (-S-) and carboxylic acid (-COOH) groups via characteristic peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1680–1720 cm⁻¹ (C=O stretch), respectively .
- ¹H-NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-methylene protons (δ 3.8–4.2 ppm). Integration ratios help verify substitution patterns .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks and fragmentation patterns consistent with the sulfanyl-acetic acid moiety .
Q. What are the standard protocols for assessing the biological activity of pyrazole-sulfanyl derivatives in preclinical studies?
- Answer : For anti-inflammatory or analgesic activity, employ rodent models (e.g., carrageenan-induced paw edema) with dose-dependent administration. Ulcerogenic potential is evaluated via histopathological analysis of gastric mucosa. Activity data should be statistically validated using ANOVA or non-parametric tests .
Advanced Research Questions
Q. How can computational reaction design accelerate the synthesis of novel pyrazole-sulfanyl-acetic acid derivatives?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to optimize conditions (e.g., solvent, temperature). For example, ICReDD’s reaction path search methods reduce trial-and-error by 40–60% . Molecular docking further prioritizes derivatives with high binding affinity to target proteins (e.g., COX-2 for anti-inflammatory studies) .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar pyrazole-sulfanyl hybrids?
- Answer : Cross-study comparisons must account for:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab differences.
- Structural Nuances : Use X-ray crystallography (as in ) to confirm stereochemical differences impacting activity.
- Meta-Analysis : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with bioactivity trends .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for sulfanyl-pyrazole derivatives targeting anticonvulsant activity?
- Answer :
- Step 1 : Synthesize a library with systematic substituent variations (e.g., alkyl, aryl, or heteroaryl groups on the pyrazole ring) .
- Step 2 : Evaluate potency in maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models.
- Step 3 : Use 3D-QSAR models to map electronic (e.g., Hammett constants) and steric (e.g., molar refractivity) descriptors to activity data .
Q. What advanced separation technologies improve the purification of sulfanyl-containing intermediates in multi-step syntheses?
- Answer : Membrane-based techniques (e.g., nanofiltration) or chiral stationary phase HPLC resolve enantiomers or diastereomers. For example, CRDC-classified separation methods achieve >95% purity for sulfanyl-acetic acid derivatives .
Methodological Notes
- Data Contradictions : When conflicting spectral or bioactivity data arise, cross-validate using orthogonal techniques (e.g., single-crystal XRD for structural confirmation ).
- Experimental Design : For reproducibility, document reaction conditions (e.g., inert atmosphere for sulfanyl group stability) and use internal standards in spectroscopic analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
